Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide

Catalog No.
S12455584
CAS No.
20627-68-3
M.F
C6H10O4S
M. Wt
178.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxid...

CAS Number

20627-68-3

Product Name

Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide

IUPAC Name

(1,1-dioxothiolan-3-yl) acetate

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

InChI

InChI=1S/C6H10O4S/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3

InChI Key

UTZUEMAOIISGJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCS(=O)(=O)C1

Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide, commonly referred to as 3-acetoxysulfolane, is a highly functionalized cyclic sulfone that combines the robust, polar aprotic nature of a sulfolane core with the chemical reactivity of an acetate ester at the 3-position [1]. In procurement and material selection, this compound is primarily valued as a versatile synthetic intermediate and a specialty solvent additive. Its baseline properties include excellent thermal stability, a wide electrochemical window, and a highly tunable solubility profile compared to unsubstituted or hydroxylated sulfolane derivatives [2]. By providing a reactive handle that can undergo controlled elimination or substitution, it bridges the gap between inert industrial solvents and highly reactive diene precursors, making it a critical building block in advanced organic synthesis and electrochemical formulations [1].

Buyers might consider substituting 3-acetoxysulfolane with its direct precursor, 3-hydroxysulfolane, or the cheaper, unsubstituted sulfolane, but these alternatives fail in specific downstream applications. Unsubstituted sulfolane is chemically inert under most conditions, lacking the reactive functional group necessary for cross-coupling, elimination, or targeted Solid Electrolyte Interphase (SEI) formation [1]. Conversely, 3-hydroxysulfolane possesses strong intermolecular hydrogen bonding, which drastically increases its viscosity and limits its solubility in standard, easily recoverable organic solvents like dichloromethane or ethyl acetate [2]. Furthermore, the hydroxyl group is a poor leaving group; attempting to force its elimination to form sulfolenes requires harsh, high-temperature acidic conditions that frequently trigger premature thermal degradation and sulfur dioxide extrusion [1]. Procuring the acetate-protected form resolves these processability bottlenecks by offering a superior leaving group and a highly organic-soluble profile.

Optimized Elimination Kinetics for Sulfolene Synthesis

In the synthesis of 2-sulfolene and 3-sulfolene derivatives, the choice of leaving group at the 3-position dictates the required reaction conditions and overall yield. 3-Acetoxysulfolane undergoes base-catalyzed elimination at significantly milder conditions (e.g., mild carbonate bases at 40-60 °C) compared to 3-hydroxysulfolane, which typically requires strong acid catalysis and temperatures exceeding 100 °C [1]. This milder temperature profile is critical because heating sulfolene derivatives above 80-100 °C often triggers a retro-Diels-Alder reaction, resulting in the unwanted extrusion of SO2 gas and degradation of the product [2].

Evidence DimensionElimination temperature and target yield
Target Compound DataMild base, 40-60 °C, >85% yield of sulfolene
Comparator Or Baseline3-Hydroxysulfolane (Strong acid, >100 °C, <60% yield due to decomposition)
Quantified Difference40 °C reduction in processing temperature; >25% absolute increase in target yield
ConditionsBase-catalyzed vs. acid-catalyzed elimination to 3-sulfolene

Procuring the acetate-protected form allows manufacturers to synthesize sensitive sulfolene derivatives safely and efficiently without thermal degradation or SO2 loss.

Enhanced Organic Solubility and Reduced Viscosity for Scale-Up

The acetylation of the 3-hydroxyl group disrupts the strong intermolecular hydrogen bonding inherent to 3-hydroxysulfolane. Consequently, 3-acetoxysulfolane exhibits significantly lower dynamic viscosity and enhanced solubility in common industrial solvents like ethyl acetate, dichloromethane (DCM), and toluene [1]. While 3-hydroxysulfolane often requires highly polar, high-boiling solvents (such as DMF or DMSO) for homogenous reactions, 3-acetoxysulfolane can be processed in standard volatile organics. This difference drastically streamlines downstream liquid-liquid extraction and solvent recovery processes during pilot-scale manufacturing [2].

Evidence DimensionSolubility in moderately polar organics (e.g., Dichloromethane)
Target Compound DataHighly soluble (>500 mg/mL in DCM at 25 °C)
Comparator Or Baseline3-Hydroxysulfolane (Poorly soluble, <50 mg/mL in DCM at 25 °C)
Quantified Difference>10-fold increase in solubility in standard volatile organic solvents
ConditionsStandard ambient temperature (25 °C) solubility assessment

Allows buyers to utilize standard, easily recoverable organic solvents in their workflows, significantly reducing waste disposal and purification costs.

Electrochemical Stability and Active SEI Formation

Functionalized sulfolanes are increasingly evaluated as high-voltage electrolyte additives. While unsubstituted sulfolane provides a wide electrochemical window, it fails to actively participate in Solid Electrolyte Interphase (SEI) formation, leaving the anode vulnerable to continuous solvent co-intercalation [1]. The acetate group in 3-acetoxysulfolane acts as a sacrificial reduction site during initial charging cycles, promoting the formation of a stable, organic-rich SEI layer on graphite or lithium metal anodes. This dual action—bulk solvent stability from the sulfone core and interfacial reactivity from the acetate—makes it a superior choice for specialized battery formulations compared to bare sulfolane [2].

Evidence DimensionSEI film formation capability and anodic passivation
Target Compound DataActive SEI participation via acetate reduction (~1.5V vs Li/Li+)
Comparator Or BaselineUnsubstituted Sulfolane (Inert at anode, poor SEI formation)
Quantified DifferenceEnables stable anodic passivation and reduced irreversible capacity loss not achievable with bare sulfolane
ConditionsLithium-ion half-cell initial formation cycling

Crucial for battery researchers and procurement teams looking for bifunctional electrolyte additives that combine high-voltage stability with active anode passivation.

Precursor for Substituted Sulfolenes and Dienes

This compound is the right choice for synthesizing 3-sulfolene derivatives via mild base-catalyzed elimination. Because it requires significantly lower temperatures than 3-hydroxysulfolane, it avoids the thermal SO2 extrusion (retro-Diels-Alder) associated with harsher dehydration methods, making it ideal for generating sensitive diene precursors for complex Diels-Alder cycloadditions [1].

Bifunctional Electrolyte Additive for High-Voltage Batteries

Ideal for advanced energy storage research where the electrolyte must withstand high anodic potentials while actively forming a protective SEI layer. The sulfone core provides the necessary high-voltage stability, while the acetate group acts as a sacrificial reduction site to passivate the anode, outperforming unsubstituted sulfolane [2].

Intermediate in Pharmaceutical Synthesis

Selected when a functionalized tetrahydrothiophene 1,1-dioxide ring needs to be incorporated into an Active Pharmaceutical Ingredient (API). The acetate group serves as a stable protecting group during multi-step syntheses or as an excellent leaving group for targeted nucleophilic substitution, offering better solubility and handling than the hydroxylated analog [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

178.02997997 g/mol

Monoisotopic Mass

178.02997997 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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